molecular formula C9H8N2O4S B7791325 7-Amino-8-hydroxyquinoline-5-sulfonic acid CAS No. 15851-62-4

7-Amino-8-hydroxyquinoline-5-sulfonic acid

Cat. No.: B7791325
CAS No.: 15851-62-4
M. Wt: 240.24 g/mol
InChI Key: BFKBRAIMPAGZRZ-UHFFFAOYSA-N
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Description

7-Amino-8-hydroxyquinoline-5-sulfonic acid is a useful research compound. Its molecular formula is C9H8N2O4S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
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Biological Activity

7-Amino-8-hydroxyquinoline-5-sulfonic acid (also known as 8-HQ-5-SO3H) is a compound that has garnered significant attention in biological and medicinal chemistry due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

The primary mechanism of action for this compound is its ability to chelate metal ions . This chelation allows the compound to interact with various biological molecules, particularly enzymes and proteins that require metal ions for their activity. The regulation of metal ion concentrations in biological systems is crucial, as it influences numerous biochemical pathways and cellular functions.

Antimicrobial Properties

This compound exhibits notable antibacterial and antifungal activities. Research has demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The incorporation of this compound into materials has been shown to enhance their antimicrobial properties, making them suitable for applications such as wound dressings .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies indicate that the Cu²⁺ complex of this compound exhibits significant cytotoxicity against human cervical HeLa tumor cells. The cytotoxicity is attributed to its ability to interfere with cellular processes, potentially through the generation of reactive oxygen species (ROS) and disruption of tubulin polymerization .

Data Summary

Activity Target Organisms/Cells Effect Observed Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansSignificant antifungal activity
CytotoxicityHeLa cellsIC₅₀ values ranging from 20 nM to 27.73 mM
AntitumorVarious cancer cell linesEnhanced cytotoxicity compared to standard treatments

Case Studies

  • Electrospun Fibrous Materials : A study incorporated this compound into poly(vinyl alcohol) (PVA)/chitosan fibrous materials. The resulting composites displayed enhanced antibacterial and antifungal activities due to the chelation properties of the compound with metal ions like Cu²⁺ and Fe³⁺. These materials showed promise for use in medical applications such as wound dressings .
  • Metal Complexes in Cancer Treatment : Research involving organoruthenium complexes derived from 8-hydroxyquinoline highlighted the importance of substituent patterns on biological activity. The study found that certain halogenated derivatives exhibited potent anticancer activity, suggesting that structural modifications can enhance the therapeutic potential of quinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₈N₂O₄S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 15851-62-4

The compound features a quinoline structure with amino and hydroxyl functional groups, contributing to its chelating properties and biological activity.

Biomedical Applications

2.1 Antimicrobial Activity

Research has demonstrated that SQ exhibits notable antibacterial and antifungal properties. A study involving electrospun materials containing SQ showed effective inhibition against Staphylococcus aureus and Candida albicans. The incorporation of copper (Cu²⁺) and iron (Fe³⁺) ions enhanced these antimicrobial effects, making SQ-containing materials promising for wound dressings and local tumor treatments .

Case Study: Antibacterial and Antifungal Efficacy

  • Materials Used : Electrospun poly(vinyl alcohol) (PVA) and chitosan mats.
  • Results : The SQ-containing mats displayed significant zones of inhibition against the tested pathogens, indicating their potential for clinical applications in infection control.

2.2 Antitumor Activity

SQ has also been investigated for its cytotoxic effects on cancer cells. The same study highlighted its effectiveness against human cervical HeLa tumor cells, particularly when complexed with Cu²⁺ ions. The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response that supports its use in cancer therapies .

Material Science Applications

3.1 Development of Smart Materials

The chelating ability of SQ allows it to form complexes with various metal ions, which can be utilized in the development of smart materials with tailored properties. These materials are being explored for applications in sensors and catalysis due to their enhanced stability and reactivity when metal complexes are formed.

Table 1: Summary of Material Properties

PropertySQ AloneSQ-Cu²⁺ ComplexSQ-Fe³⁺ Complex
Antibacterial ActivityModerateHighModerate
Antifungal ActivityLowHighModerate
Cytotoxicity (HeLa Cells)LowHighModerate

Environmental Applications

SQ's ability to chelate heavy metals makes it a candidate for environmental remediation strategies. It can potentially be used to remove toxic metals from wastewater, thereby contributing to pollution control efforts.

Q & A

Q. What are the recommended methods for synthesizing 7-amino-8-hydroxyquinoline-5-sulfonic acid?

Basic
Synthesis typically involves sulfonation and functional group modification of quinoline derivatives. A validated approach includes:

  • Sulfonation : Introduce the sulfonic acid group at position 5 using concentrated sulfuric acid under controlled temperature (80–100°C) .
  • Amination and hydroxylation : Sequential reactions to introduce amino and hydroxyl groups at positions 7 and 8, respectively, via nitration followed by reduction (e.g., using Fe/HCl) and hydrolysis .
  • Purification : Crystallization in acidic aqueous media or column chromatography for high-purity yields. Confirm purity via HPLC or elemental analysis.

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Advanced
Discrepancies in solubility (e.g., log10WS = -2.20 in vs. other studies) arise from pH-dependent sulfonic acid dissociation and measurement protocols. To address this:

  • Standardize conditions : Measure solubility in buffered solutions (pH 2–12) to account for ionization effects .
  • Validate methods : Use nephelometry for low-solubility ranges (<1 mg/mL) or UV-Vis spectroscopy for quantitation in dilute solutions .
  • Cross-reference data : Compare with structurally similar compounds (e.g., 8-hydroxyquinoline-5-sulfonic acid) to identify trends in sulfonic acid behavior .

Q. What spectroscopic techniques are optimal for characterizing metal-chelation properties?

Basic
Key methods include:

  • UV-Vis spectroscopy : Detect ligand-to-metal charge transfer (LMCT) bands (e.g., Fe<sup>3+</sup> complexes show absorbance at 450–500 nm) .
  • FT-IR : Identify shifts in -OH (3200–3500 cm<sup>−1</sup>) and sulfonic acid (1030–1200 cm<sup>−1</sup>) peaks upon metal binding .
  • <sup>1</sup>H-NMR : Monitor proton environment changes in the quinoline ring (e.g., deshielding of H-6/H-7 protons upon chelation) .

Q. How can the selectivity of this compound for Fe<sup>3+</sup> over other metal ions be optimized?

Advanced
demonstrates higher selectivity for Fe<sup>3+</sup> vs. Cu<sup>2+</sup>/Ni<sup>2+</sup>. Optimization strategies:

  • pH tuning : Work at pH 3–4 to favor Fe<sup>3+</sup> chelation while suppressing competition from divalent ions .
  • Structural modification : Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to enhance Fe<sup>3+</sup> binding affinity.
  • Competitive binding assays : Use EDTA or citrate buffers to mask interfering ions in mixed-metal systems .

Q. What methodologies are suitable for analyzing batch-to-batch variability in copolymer resins incorporating this compound?

Advanced
For ion-exchange copolymers (e.g., with thiourea-formaldehyde in ):

  • Vapor pressure osmometry : Determine average molecular weight (MW) to assess polymerization consistency .
  • Conductometric titration : Quantify sulfonic acid group density in nonaqueous media (e.g., DMF) .
  • Metal-loading capacity : Compare Fe<sup>3+</sup> adsorption isotherms across batches using ICP-OES .

Q. How should researchers address conflicting data on the compound’s logP values?

Advanced
Variations in logP (e.g., 1.792 via Crippen method in vs. other models) require:

  • Method validation : Compare experimental shake-flask results with computational predictions (e.g., XLogP3, ACD/Percepta) .
  • Partitioning media : Use octanol-water systems adjusted to physiological pH (7.4) for biomedical applications .
  • Documentation : Report ionization state (sulfonate vs. protonated form) and temperature conditions in metadata .

Q. What are the best practices for stabilizing aqueous solutions of this compound during long-term storage?

Basic

  • pH control : Maintain solutions at pH < 3 to prevent sulfonic acid deprotonation and precipitation .
  • Antioxidants : Add 0.1% ascorbic acid to mitigate quinoline ring oxidation .
  • Storage : Use amber vials at 4°C; monitor degradation via UV-Vis at 270 nm (quinoline π→π* transition) .

Q. Key Considerations

  • Contradiction management : Cross-validate experimental parameters (pH, ionic strength) when comparing data from divergent sources .
  • Advanced applications : Prioritize copolymer resin studies () for environmental or analytical chemistry contexts.
  • Unreliable sources : Exclude data from non-peer-reviewed platforms (e.g., Cheméo in ) due to inconsistent validation.

Properties

IUPAC Name

7-amino-8-hydroxyquinoline-5-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKBRAIMPAGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302571
Record name 7-amino-8-hydroxyquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15851-62-4
Record name NSC151925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-amino-8-hydroxyquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Amino-8-hydroxyquinoline-5-sulfonic acid
7-Amino-8-hydroxyquinoline-5-sulfonic acid
7-Amino-8-hydroxyquinoline-5-sulfonic acid
7-Amino-8-hydroxyquinoline-5-sulfonic acid
7-Amino-8-hydroxyquinoline-5-sulfonic acid
7-Amino-8-hydroxyquinoline-5-sulfonic acid

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